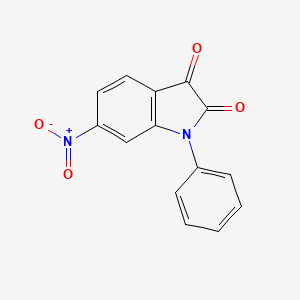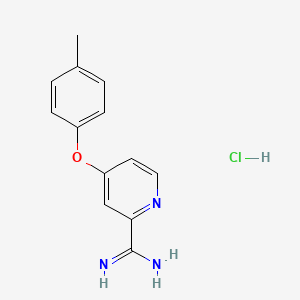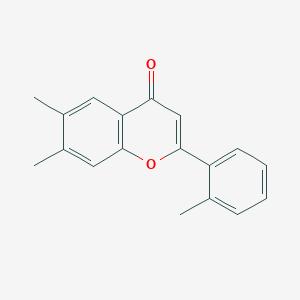
6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6,7-dimetil-2-(o-tolil)-4H-cromen-4-ona es un compuesto orgánico sintético que pertenece a la clase de derivados de cromen-4-ona. Los derivados de cromen-4-ona son conocidos por sus diversas actividades biológicas y se estudian ampliamente en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6,7-dimetil-2-(o-tolil)-4H-cromen-4-ona normalmente implica la condensación de materiales de partida apropiados bajo condiciones controladas. Un método común implica la reacción de 2-hidroxiacetofenona con o-tolualdehído en presencia de una base como el hidróxido de sodio. La mezcla de reacción se calienta para facilitar la formación de la estructura central de cromen-4-ona. Las condiciones de reacción, incluyendo la temperatura y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 6,7-dimetil-2-(o-tolil)-4H-cromen-4-ona puede implicar procesos de flujo continuo o por lotes a gran escala. La elección de solventes, catalizadores y técnicas de purificación es crucial para garantizar la escalabilidad y la rentabilidad del proceso de producción. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la cristalización para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 6,7-dimetil-2-(o-tolil)-4H-cromen-4-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar quinonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados dihidro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro.
Principales Productos Formados
Oxidación: Formación de quinonas.
Reducción: Formación de derivados dihidro.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus propiedades antiinflamatorias, antioxidantes y anticancerígenas.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de la 6,7-dimetil-2-(o-tolil)-4H-cromen-4-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a una reducción de la inflamación. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
4H-cromen-4-ona: El compuesto principal con una estructura central similar.
6,7-dimetil-4H-cromen-4-ona: Un derivado con grupos metilo en las posiciones 6 y 7.
2-(o-tolil)-4H-cromen-4-ona: Un derivado con un grupo o-tolil en la posición 2.
Singularidad
La 6,7-dimetil-2-(o-tolil)-4H-cromen-4-ona es única debido a la presencia de ambos grupos metilo en las posiciones 6 y 7 y el grupo o-tolil en la posición 2. Este patrón de sustitución específico imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
88952-96-9 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
6,7-dimethyl-2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O2/c1-11-6-4-5-7-14(11)18-10-16(19)15-8-12(2)13(3)9-17(15)20-18/h4-10H,1-3H3 |
Clave InChI |
YJOZZTVYAUCVSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)


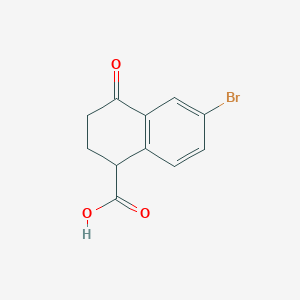
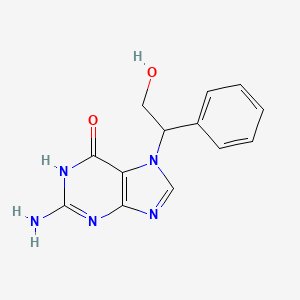
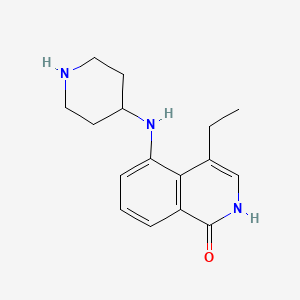
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)
